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Compound of Interest

Compound Name: 1,3-Dibromo-5-hexylbenzene

Cat. No.: B1530834

These are two fundamentally different chemical entities with distinct applications. To ensure this guide is both comprehensive and
accurate, | have structured it into two main sections. Section A will provide a detailed technical overview of the compound correctly
associated with CAS number 75894-97-2. Section B will delve into the medicinal chemistry and biological significance of the N-(2-
benzoylphenyl)-L-tyrosine class of molecules, which is highly relevant to professionals in drug development. This approach will
resolve the ambiguity and deliver a thorough resource for both materials science and pharmaceutical research.

Section A: 1,3-Dibromo-5-hexylbenzene (CAS 75894-97-2)
Core Properties and Specifications

1,3-Dibromo-5-hexylbenzene is a halogenated aromatic compound. Its structure, featuring two bromine atoms meta to a hexyl
chain, makes it a versatile building block in organic synthesis, particularly for creating larger conjugated systems.[1][2]

Property Value Source(s)
CAS Number 75894-97-2 [2103]
Molecular Formula Ci12H16Br2 [2][3]
Molecular Weight 320.06 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid [4]
Purity >95.0% (GC) [4]
Boiling Point 142 °C at 2 mmHg [4]
Refractive Index 1.55 [4]
IUPAC Name 1,3-dibromo-5-hexylbenzene [1]
SMILES CCCCCCC1=CC(=CC(=C1)Br)Br [3]
InChlKey LAKHKLCGQAELGL-UHFFFAOYSA-N [3]

Synthesis and Application in Organic Electronics

The primary utility of 1,3-Dibromo-5-hexylbenzene lies in its role as a precursor for the synthesis of advanced organic materials.
The two bromine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings),
allowing for the extension of the 1t-conjugated system. The hexyl chain imparts solubility, a critical factor for processing these
materials in organic solvents for device fabrication.
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Causality in Application: The non-planar, propeller-like structure of molecules derived from this core, such as hexaarylbenzenes,
can inhibit strong intermolecular 1-1t stacking.[5] This reduced self-aggregation is advantageous in applications like Organic Light-
Emitting Diodes (OLEDs), where it can lead to high quantum efficiency in the solid state by preventing non-radioactive decay
pathways.[5][6] The electron-rich nature of these extended aromatic systems also makes them suitable as hole-transporting
materials in organic electronics.[5][7]

Below is a logical workflow illustrating the role of 1,3-Dibromo-5-hexylbenzene as a building block.

Starting Material

1,3-Dibromo-5-hexylbenzene

(CAS 75894-97-2)

Reacts with
boronic acids,
stannanes, etc.

Synthetic Transformation
y

Cross-Coupling Reaction

(e.g., Suzuki, Stille)

Forms C-C bonds,
extends conjugation

Resulting Material Class
Y

1-Conjugated Oligomers
or Polymers

Processed into
active layers

End Ap$lication

Organic Electronics
(OLEDs, OFETs, OPVs

Click to download full resolution via product page

Caption: Synthetic pathway from 1,3-Dibromo-5-hexylbenzene to organic electronic devices.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-Dibromo-5-hexylbenzene is

classified as follows:
* Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]

« Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If on skin, wash with plenty of
water (P302 + P352). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[4]
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This compound should be handled in a well-ventilated fume hood by trained personnel, avoiding contact with skin and eyes.

Commercial Suppliers

1,3-Dibromo-5-hexylbenzene is available from several chemical suppliers catering to the research and development community. It
is intended for laboratory and industrial use only, not for medical or consumer applications.[8]

o TCI America[3][8]

Sigma-Aldrich[8]

¢ Aaron Chemicals[9]

ChemNet Mall[10]

ChemicalBook[2]

Section B: N-(2-Benzoylphenyl)-L-tyrosine Derivatives as PPARy
Agonists
Introduction to PPARYy as a Therapeutic Target

Peroxisome Proliferator-Activated Receptor gamma (PPARY) is a ligand-activated transcription factor and a member of the nuclear
hormone receptor superfamily.[11] It is a key regulator of adipogenesis (fat cell differentiation), lipid metabolism, and glucose
homeostasis.[11][12] For these reasons, PPARy has become a major therapeutic target for the treatment of type 2 diabetes.
Agonists of PPARYy, such as the thiazolidinedione (TZD) class of drugs, effectively enhance insulin sensitivity.[11][13] The N-(2-
benzoylphenyl)-L-tyrosine scaffold represents a novel class of potent and selective non-TZD PPARYy agonists developed to achieve
robust antihyperglycemic and antihyperlipidemic activity.[14]

Mechanism of Action: PPARYy Signaling

Upon binding by an agonist, PPARy undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor
(RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPRES) in the
promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in
glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity.[11][13]
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Caption: Simplified signaling pathway of PPARY activation by an agonist.

Synthesis of N-(2-benzoylphenyl)-L-tyrosine Analogues

The discovery of this class of compounds stemmed from structure-activity relationship (SAR) studies that identified the 2-
aminobenzophenone moiety as a stable and effective isostere for a chemically labile enaminone precursor.[14] The general
synthesis is elegantly rooted in classical medicinal chemistry, starting from the chiral building block L-tyrosine. This ensures the
desired stereochemistry in the final product, which is often critical for biological activity.

The core synthesis involves the N-arylation of an L-tyrosine ester with a suitable 2-halobenzophenone, followed by modification of
the tyrosine's phenolic hydroxyl group to introduce various side chains designed to optimize potency, selectivity, and
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pharmacokinetic properties.[15][16] These modifications have been extensively explored using both solution-phase and solid-phase
parallel synthesis to rapidly generate diverse libraries of analogues for screening.[16]

Experimental Protocol: In Vitro PPARYy Ligand Binding Assay

To quantify the binding affinity of a novel compound for the PPARYy receptor, a competitive radioligand binding assay is a standard
and robust method. This protocol is a self-validating system; the specific binding must be displaceable by a known high-affinity
ligand in a concentration-dependent manner.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human PPARYy ligand-binding domain (LBD).
Materials:

 Human PPARy-LBD, recombinantly expressed and purified.

* [*H]-Rosiglitazone (a high-affinity radiolabeled PPARy agonist).

« Test compounds (e.g., N-(2-benzoylphenyl)-L-tyrosine derivatives) dissolved in DMSO.

¢ Unlabeled Rosiglitazone (for determining non-specific binding and as a positive control).

« Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA.

« Scintillation vials and scintillation fluid.

o Filter plates (e.g., 96-well glass fiber filters).

Scintillation counter.
Methodology:
* Preparation of Reagents:

o Prepare serial dilutions of the test compounds and unlabeled Rosiglitazone in DMSO. Further dilute into Assay Buffer to
achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g.,
<1%).

o Dilute the [3H]-Rosiglitazone in Assay Buffer to a final concentration near its dissociation constant (Kd), typically in the low
nanomolar range.

o Dilute the purified PPARY-LBD in Assay Buffer. The optimal concentration should be determined empirically to ensure a
sufficient signal-to-noise ratio.

* Assay Setup (in a 96-well plate):
o Total Binding: Add Assay Buffer, [3H]-Rosiglitazone, and PPARy-LBD.

o Non-Specific Binding (NSB): Add a high concentration of unlabeled Rosiglitazone (e.g., 10 uM), [?H]-Rosiglitazone, and
PPARYy-LBD. The excess unlabeled ligand will saturate the receptors, ensuring that any remaining radiolabel binding is non-
specific.
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o Test Compound Wells: Add the desired concentration of the test compound, [3H]-Rosiglitazone, and PPARy-LBD.

¢ Incubation:

o Incubate the plate at room temperature (or 4°C for enhanced stability) for a defined period (e.g., 2-4 hours) to allow the binding
to reach equilibrium.

« Harvesting and Filtration:

o Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-
bound radioligand from the unbound radioligand.

o Wash the filters multiple times with ice-cold Assay Buffer to remove any residual unbound radioactivity.
« Quantification:
o Allow the filters to dry completely.
o Add scintillation fluid to each well (or transfer filters to scintillation vials).
o Measure the radioactivity in each well using a scintillation counter, expressed as counts per minute (CPM).
« Data Analysis:
o Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
o For each test compound concentration, determine the percentage of specific binding inhibition.
o Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

o Fit the curve using non-linear regression to determine the ICso value (the concentration of the compound that inhibits 50% of

specific binding).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the concentration of the
radioligand and Kd is its dissociation constant. A lower Ki value indicates higher binding affinity.[17]

Structure-Activity Relationship (SAR) and Therapeutic Potential

Extensive SAR studies on the N-(2-benzoylphenyl)-L-tyrosine series have yielded critical insights for drug design.[14][16][17]

« N-Aryl Moiety: The N-(2-benzoylphenyl) group is crucial for high-affinity binding. Only modest modifications are tolerated.
Bioisosteric replacement of one of the phenyl rings can maintain or improve activity. For instance, replacing the phenyl ring of the
benzoyl group with an alkoxy group (forming an anthranilic acid ester) produced highly potent analogues.[17]

« L-Tyrosine Core: The carboxylic acid is essential for activity, likely forming a key hydrogen bond interaction within the PPARy
ligand-binding pocket, similar to the TZD headgroup. The chiral center derived from L-tyrosine is also critical.

o Ether Side Chain: The substituent attached to the tyrosine's phenolic oxygen is a major point for optimization. Replacing a simple
benzyl group with moieties known to confer potency in TZDs (e.g., phenyloxazoles, pyridyl-containing groups) dramatically
increased both binding affinity and functional potency.[14][16] These modifications also allowed for the fine-tuning of
physicochemical properties like aqueous solubility.[16]
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Several lead compounds from this series have demonstrated potent antihyperglycemic and antihyperlipidemic effects in rodent
models of type 2 diabetes, normalizing glycemia at low oral doses.[14][17] This research highlights a successful strategy in moving
beyond the TZD scaffold to discover new classes of PPARy agonists with potential for superior clinical profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the
fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our
Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Phone: (601) 213-4426
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